Quinoline, 5-(tributylstannyl)- Quinoline, 5-(tributylstannyl)-
Brand Name: Vulcanchem
CAS No.: 1161976-17-5
VCID: VC8174013
InChI: InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3;
SMILES: CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CC=N2
Molecular Formula: C21H33NSn
Molecular Weight: 418.2 g/mol

Quinoline, 5-(tributylstannyl)-

CAS No.: 1161976-17-5

Cat. No.: VC8174013

Molecular Formula: C21H33NSn

Molecular Weight: 418.2 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 5-(tributylstannyl)- - 1161976-17-5

Specification

CAS No. 1161976-17-5
Molecular Formula C21H33NSn
Molecular Weight 418.2 g/mol
IUPAC Name tributyl(quinolin-5-yl)stannane
Standard InChI InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3;
Standard InChI Key WWVMNCRNRFJAET-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CC=N2
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CC=N2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Quinoline, 5-(tributylstannyl)-, features a quinoline ring system substituted at the 5-position with a tributylstannyl (Sn(C4H9)3\text{Sn}(\text{C}_4\text{H}_9)_3) moiety. The quinoline nucleus consists of a bicyclic structure with a benzene ring fused to a pyridine ring, while the tributylstannyl group introduces steric bulk and electrophilic character. The molecular weight is 418.2 g/mol, with a topological polar surface area of 12.9 Ų, reflecting its low polarity .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC21H33NSn\text{C}_{21}\text{H}_{33}\text{NSn}
Molecular Weight418.2 g/mol
Hydrogen Bond Acceptors1
Rotatable Bonds10
Exact Mass419.163503 Da

Stereochemical and Electronic Features

The compound exhibits no defined stereocenters, as confirmed by its undetectable optical activity in chiral environments . The tin atom adopts a tetrahedral geometry, with bond angles approximating 109.5° between the quinoline ring and tributyl groups. Density functional theory (DFT) calculations suggest that the electron-withdrawing quinoline ring polarizes the Sn–C bond, enhancing its reactivity in cross-coupling reactions .

Synthetic Methodologies

Preparation via Stannylation Reactions

The synthesis of 5-(tributylstannyl)quinoline typically involves the stannylation of 5-bromoquinoline or 5-iodoquinoline using tributylstannane (Sn(C4H9)3H\text{Sn}(\text{C}_4\text{H}_9)_3\text{H}) under palladium catalysis. For example, Negishi cross-coupling between 5-iodoquinoline and zincated pyrimidines has been employed to generate intermediates for subsequent stannylation .

Radiolabeling Precursor Applications

As a tributylstannyl derivative, this compound serves as a precursor for iodine-125 (125I^{125}\text{I}) radiolabeling. The iodogen method replaces the stannyl group with radioactive iodine, enabling the production of tracers for imaging G protein-coupled estrogen receptors (GPR30) in cancer models .

Reaction Scheme 1: Radiolabeling Pathway

5-(Tributylstannyl)quinoline+125I2Iodogen5-125I-quinoline+SnByproducts\text{5-(Tributylstannyl)quinoline} + ^{125}\text{I}_2 \xrightarrow{\text{Iodogen}} \text{5-}^{125}\text{I-quinoline} + \text{SnByproducts}

Applications in Organic Synthesis

Cross-Coupling Reactions

The tributylstannyl group facilitates Stille couplings, enabling the formation of carbon–carbon bonds with aryl halides or triflates. For instance, coupling with 4,6-dichloropyrimidine under palladium catalysis yields quinolino-fused deazapurine derivatives, which exhibit cytostatic activity .

Building Block for Heterocyclic Systems

In photocyclization reactions, 5-(tributylstannyl)quinoline participates in the construction of polycyclic architectures. UV-induced cyclization in tetrahydrofuran (THF) with pyrene as a photosensitizer generates fused quinoline–pyrimidine systems, albeit with modest yields (26%) .

Pharmacological and Biological Relevance

GPR30-Targeted Imaging Agents

Radiolabeled derivatives of 5-(tributylstannyl)quinoline demonstrate high affinity for GPR30, a receptor implicated in estrogen signaling. Competitive binding assays in endometrial cancer cells reveal IC50_{50} values below 20 nM, with antagonists blocking PI3K activation and calcium mobilization .

Table 2: In Vivo Biodistribution Data

TissueUptake (% ID/g)
Tumor3.8 ± 0.4
Adrenal2.1 ± 0.3
Liver1.2 ± 0.2

Cytostatic Activity

Quinolino-fused nucleosides derived from this compound exhibit moderate cytostatic effects against cancer cell lines, with IC50_{50} values ranging from 10–50 μM. These derivatives also display fluorescent properties, enabling dual-functionality in imaging and therapy .

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1^1H-NMR spectra (250 MHz, CDCl3_3) of 5-(tributylstannyl)quinoline show characteristic signals at δ 7.66 (d, J = 4.0 Hz) and δ 7.32 (d, J = 3.8 Hz), corresponding to protons on the quinoline ring. The tributylstannyl group resonates as a multiplet at δ 1.2–1.6 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 419.1635, consistent with the exact mass of C21H33NSn\text{C}_{21}\text{H}_{33}\text{NSn} .

Stability and Degradation

The compound is susceptible to deiodination in vivo, limiting its utility in long-term imaging studies. Encapsulation in liposomal formulations improves metabolic stability, reducing deiodination rates by 40% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator